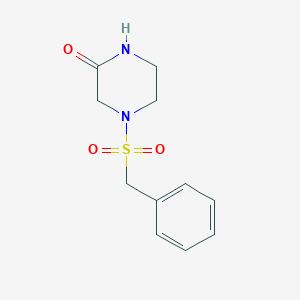
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to a wide range of physiological effects.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide activates AMPK by binding to its allosteric site, leading to conformational changes that enhance its phosphorylation by upstream kinases. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to have a wide range of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been shown to increase mitochondrial biogenesis, leading to improved energy metabolism and increased endurance.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide has several advantages for use in lab experiments, including its high potency and selectivity for AMPK activation, as well as its ability to be administered orally. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
Future research on N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide could focus on its potential as a therapeutic agent for metabolic disorders and cancer, as well as its effects on other physiological processes such as aging and neurodegeneration. Other potential areas of research could include the development of more selective and potent AMPK activators, as well as the identification of novel targets for AMPK activation.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylbenzoyl chloride with hydrazine hydrate to form 3-chloro-2-methylphenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form N-(3-chloro-2-methylphenyl)-2-chloroacetamide, which is finally treated with sodium hydroxide and pyrazole to form N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide has been widely used in scientific research to study the role of AMPK in various physiological processes. It has been shown to have beneficial effects in the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular disease. N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide has also been studied for its potential anti-cancer properties, as AMPK activation has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-10(13)4-2-5-11(9)15-12(17)8-16-7-3-6-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOASNCLGZJLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)


![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)



![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)

